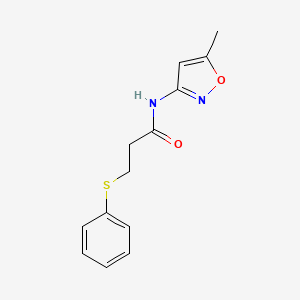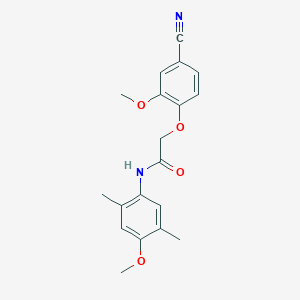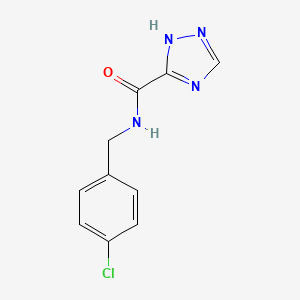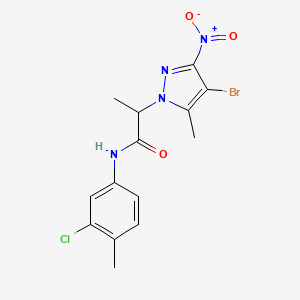
N-(5-methyl-1,2-oxazol-3-yl)-3-(phenylsulfanyl)propanamide
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-3-(phenylsulfanyl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an isoxazole ring, a phenylthio group, and a propanamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-(phenylsulfanyl)propanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the isoxazole ring.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with a propanoyl chloride derivative to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-3-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and phenylthio group contribute to its binding affinity and reactivity with biological molecules. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-isoxazolyl)-3-(phenylthio)propanamide: Lacks the methyl group on the isoxazole ring.
N-(5-methyl-3-isoxazolyl)-3-(phenylsulfonyl)propanamide: Contains a sulfone group instead of a thio group.
N-(5-methyl-3-isoxazolyl)-3-(phenylthio)butanamide: Has a butanamide moiety instead of a propanamide moiety.
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-3-(phenylsulfanyl)propanamide is unique due to the presence of both the methyl group on the isoxazole ring and the phenylthio group
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-9-12(15-17-10)14-13(16)7-8-18-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORNQJPLMVSSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Nitrophenyl)-[3-phenyl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]methanone](/img/structure/B4203052.png)
![4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE](/img/structure/B4203069.png)

![N-1-adamantyl-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B4203083.png)
![2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4203096.png)
![15-[(2,4-dichlorophenyl)methylsulfanyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B4203100.png)
![2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETATE](/img/structure/B4203102.png)
![3-iodo-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4203109.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B4203114.png)
![4-(pentanoylamino)-N-[2-(pyridin-3-yloxy)propyl]benzamide](/img/structure/B4203122.png)
![4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B4203129.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4203157.png)
